Tert-butyl 2-amino-3-nitropyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-amino-3-nitropyridine-4-carboxylate is a chemical compound with significant potential in various fields of scientific research. This compound features a pyridine ring substituted with amino, nitro, and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-amino-3-nitropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of an amino group and subsequent esterification to form the tert-butyl ester. The reaction conditions often involve the use of strong acids for nitration, reducing agents for amination, and esterification reagents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further synthetic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl 2-amino-3-nitropyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-3-nitropyridine-4-carboxylate involves its interaction with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
2-Amino-3-nitropyridine: Lacks the tert-butyl ester group, making it less hydrophobic.
Tert-butyl 2-amino-4-nitropyridine-3-carboxylate: Positional isomer with different reactivity.
2-Amino-3-nitrobenzoic acid: Similar functional groups but different ring structure.
Uniqueness: Tert-butyl 2-amino-3-nitropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)6-4-5-12-8(11)7(6)13(15)16/h4-5H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVZSVDCLYHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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